molecular formula C13H19N3O2 B8652113 Ethyl 4-(pyridin-4-ylamino)piperidine-1-carboxylate

Ethyl 4-(pyridin-4-ylamino)piperidine-1-carboxylate

Cat. No.: B8652113
M. Wt: 249.31 g/mol
InChI Key: CTPDSERTUMBYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(pyridin-4-ylamino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

ethyl 4-(pyridin-4-ylamino)piperidine-1-carboxylate

InChI

InChI=1S/C13H19N3O2/c1-2-18-13(17)16-9-5-12(6-10-16)15-11-3-7-14-8-4-11/h3-4,7-8,12H,2,5-6,9-10H2,1H3,(H,14,15)

InChI Key

CTPDSERTUMBYKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 4-aminopiperidine-1-carboxylate (2.20 g, 12.7 mmol), 4-bromopyridine (3.47 g, 17.8 mmol), sodium t-butoxide (4.54 g, 47.2 mmol), 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.398 g, 0.639 mmol) and palladium acetate (0.143 g, 0.639 mmol) in toluene (40 mL) was heated at 60° C. overnight. The reaction was cooled and partitioned between ethyl acetate and water. The aqueous layer was washed 3 times with methylene chloride, and the combined organic layers dried over sodium sulfate. The crude product was purified by chromatography (silica gel, 0 to 10% {5% ammonium hydroxide in methanol}in methylene chloride gradient elution), which gave the title compound (1.3 g, 41% yield).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
0.398 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.143 g
Type
catalyst
Reaction Step One
Yield
41%

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